molecular formula C12H13Cl2NO4S B2960420 2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide CAS No. 324542-71-4

2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

Cat. No. B2960420
CAS RN: 324542-71-4
M. Wt: 338.2
InChI Key: AGQYUFZAUXOUOX-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide, commonly known as Dicamba, is a selective herbicide that is widely used in agriculture to control the growth of broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness in controlling weeds.

Mechanism Of Action

Dicamba works by disrupting the growth and development of broadleaf weeds. It is absorbed by the leaves and stems of the plant and then translocated to the growing points, where it interferes with the synthesis of certain plant hormones. This disruption ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been found to have minimal toxicity to humans and animals at the recommended application rates. However, it can cause eye and skin irritation if it comes into contact with these areas. Dicamba can also be harmful to non-target plants if it is not applied correctly.

Advantages And Limitations For Lab Experiments

Dicamba is a valuable tool for researchers studying plant growth and development. It can be used to selectively control the growth of broadleaf weeds in experimental plots, allowing researchers to study the effects of different treatments on the growth of target plants. However, the use of Dicamba in lab experiments requires careful attention to application rates and timing in order to avoid unintended effects on non-target plants.

Future Directions

There are several areas of research that could benefit from further study of Dicamba. One area is the development of new formulations that are more effective and less prone to drift. Another area is the study of the long-term effects of Dicamba use on soil health and microbial communities. Finally, there is a need for more research on the potential impacts of Dicamba on non-target plants and wildlife in agricultural and non-agricultural settings.

Synthesis Methods

Dicamba can be synthesized by reacting 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenoxide. The resulting compound is then reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. Finally, 2-(2,4-dichlorophenoxy)acetic acid is reacted with thionyl chloride and sodium thiolate to form Dicamba.

Scientific Research Applications

Dicamba has been extensively studied for its effectiveness as a herbicide in agriculture. It has been found to be highly effective in controlling the growth of broadleaf weeds, including those that are resistant to other herbicides. Dicamba has also been studied for its potential use in non-agricultural settings, such as in forestry and roadside vegetation management.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO4S/c13-8-1-2-11(10(14)5-8)19-6-12(16)15-9-3-4-20(17,18)7-9/h1-2,5,9H,3-4,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQYUFZAUXOUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

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